Cas no 578-72-3 (5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one)

5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one structure
578-72-3 structure
Productnaam:5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
CAS-nummer:578-72-3
MF:C15H16O4
MW:260.28514
CID:1607061
PubChem ID:68477

5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Chemische en fysische eigenschappen

Naam en identificatie

    • 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
    • 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • SDCCGMLS-0066289.P001
    • SR-05000002510
    • Spectrum2_000344
    • DivK1c_006114
    • KBio2_001033
    • KBioSS_001033
    • 6537KW8ZQY
    • SCHEMBL15106595
    • Spectrum5_000042
    • DTNGBIGBPPPNNB-UHFFFAOYSA-N
    • KBioGR_001662
    • Chromone, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
    • 5,7-DIHYDROXY-2-METHYL-6-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
    • Peucenin
    • 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-enyl)chromone
    • 578-72-3
    • BSPBio_001650
    • UNII-6537KW8ZQY
    • SpecPlus_000018
    • KBio2_006169
    • Spectrum_000553
    • KBio3_000750
    • CCG-38619
    • NCGC00095426-02
    • KBio2_003601
    • SR-05000002510-1
    • DTXSID00973386
    • SPBio_000407
    • Spectrum4_001371
    • KBio1_001058
    • NCGC00095426-01
    • NCGC00179118-01
    • 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-chromen-4-one #
    • SPECTRUM100528
    • CHEMBL1415085
    • Spectrum3_000095
    • BRD-K73103240-001-03-3
    • 5,7-Dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
    • Inchi: InChI=1S/C15H16O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h4,6-7,16,18H,5H2,1-3H3
    • InChI-sleutel: DTNGBIGBPPPNNB-UHFFFAOYSA-N
    • LACHT: CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)C)O

Berekende eigenschappen

  • Exacte massa: 260.10488
  • Monoisotopische massa: 260.105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 420
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 66.8A^2
  • XLogP3: 3.7

Experimentele eigenschappen

  • Dichtheid: 1.253
  • Kookpunt: 446.5°C at 760 mmHg
  • Vlampunt: 167.9°C
  • Brekindex: 1.605
  • PSA: 66.76
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD